molecular formula C9H19NO2 B1326681 Ethyl 3-[isopropyl(methyl)amino]propanoate CAS No. 860572-38-9

Ethyl 3-[isopropyl(methyl)amino]propanoate

Cat. No.: B1326681
CAS No.: 860572-38-9
M. Wt: 173.25 g/mol
InChI Key: VQJJKSUALOTQTL-UHFFFAOYSA-N
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Description

Ethyl 3-[isopropyl(methyl)amino]propanoate is a chemical compound belonging to the class of esters. It is characterized by its molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is used primarily in biochemical research and has applications in various scientific fields.

Safety and Hazards

Ethyl 3-[isopropyl(methyl)amino]propanoate should be handled with care. It is recommended to keep it in a dark place, sealed in dry, and at a temperature between 2-8C . It is also advised to avoid contact with air and moisture due to possible violent reaction and flash fire .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[isopropyl(methyl)amino]propanoate typically involves the esterification of 3-[isopropyl(methyl)amino]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[isopropyl(methyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Ethyl 3-[isopropyl(methyl)amino]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

ethyl 3-[methyl(propan-2-yl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-9(11)6-7-10(4)8(2)3/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJKSUALOTQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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